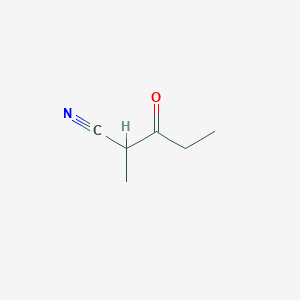

2-Methyl-3-oxopentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

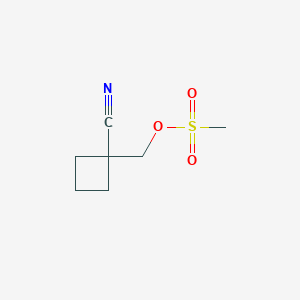

2-Methyl-3-oxopentanenitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Methyl-3-oxopentanenitrile is1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis

2-Methyl-3-oxopentanenitrile has a melting point of 81-83°C .Aplicaciones Científicas De Investigación

Enantiomer Determination in Human Plasma

A study by Schadewaldt, Wendel, & Hammen (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma. This method is suitable for isotope enrichment analysis and was applied to patients with diabetes mellitus and maple syrup urine disease.

Isomerization Studies

Bini et al. (2010) conducted a study on the isomerization of 2-methyl-3-butenenitrile, demonstrating the use of operando FTIR spectroscopy for kinetic analysis. The study provided insights into the mechanism and kinetics of this isomerization process.

Synthesis of 6-Substituted 2-(N-acetylamino)pyridines

Research by Vijn, Arts, Maas, & Castelijns (1993) explored the cyclization of 5-oximinoalkanenitriles to synthesize 6-substituted 2-(N-acetylamino)pyridines. This study revealed the behavior of oxime derivatives of 5-oxopentanenitriles in various chemical reactions.

Microbial Synthesis of Pentanol Isomers

Cann & Liao (2009) investigated the synthesis of pentanol isomers in engineered microorganisms, highlighting the potential of these compounds for biofuel applications. This research points to significant advancements in metabolic engineering for biofuel production.

Metabolism in Pancreatic Islets

A study by Hutton, Sener, & Malaisse (1979) examined the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. This research provided valuable insights into the metabolic pathways and the effects of this compound on islet-cell respiration and biosynthetic activity.

Catalysis and Hydrogenolysis Studies

Research by Díaz, Garin, & Maire (1983) focused on the catalysis and hydrogenolysis of hexanes, including the study of 2-methylpentane isomerization. This study contributes to the understanding of catalytic processes in chemical synthesis.

Biosynthetic Pathways for Biofuels

Tokic et al. (2018) explored the discovery and evaluation of biosynthetic pathways for producing methyl ethyl ketone precursors, which are significant for sustainable biofuel production. This research highlights the potential of synthetic biology in creating novel biosynthetic pathways.

Fragrance Material Review

A study by Scognamiglio, Jones, Letizia, & Api (2012) reviewed the use of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate as a fragrance ingredient. This research provides insights into the application of similar compounds in the fragrance industry.

Arsenite Methylation Analysis

Wang et al. (2012) conducted a study on arsenite methylation catalyzed by human arsenic methyltransferase. The research provided a detailed understanding of the biochemical processes involved in arsenic metabolism.

Propiedades

IUPAC Name |

2-methyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQNLQUJEQFXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxopentanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)

![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)